(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2,4-DIMETHYLPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structural features. It contains a propenamide backbone with tert-butyl and dimethylphenyl substituents, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2,4-DIMETHYLPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-tert-butylbenzaldehyde with 2,4-dimethylaniline in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2,4-DIMETHYLPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2,4-DIMETHYLPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2,4-DIMETHYLPHENYL)-2-PROPENAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(METHYL)PHENYL]-N-(2,4-DIMETHYLPHENYL)-2-PROPENAMIDE
- (E)-3-[4-(ETHYL)PHENYL]-N-(2,4-DIMETHYLPHENYL)-2-PROPENAMIDE
Uniqueness
Compared to similar compounds, (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2,4-DIMETHYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25NO |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H25NO/c1-15-6-12-19(16(2)14-15)22-20(23)13-9-17-7-10-18(11-8-17)21(3,4)5/h6-14H,1-5H3,(H,22,23)/b13-9+ |
InChI Key |
XATFLSDUFRFRFT-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.